

Application of Lanicemine in Electrophysiology and EEG Research: Application Notes and Protocols

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Compound of Interest

Compound Name: *Lanicemine*

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Introduction

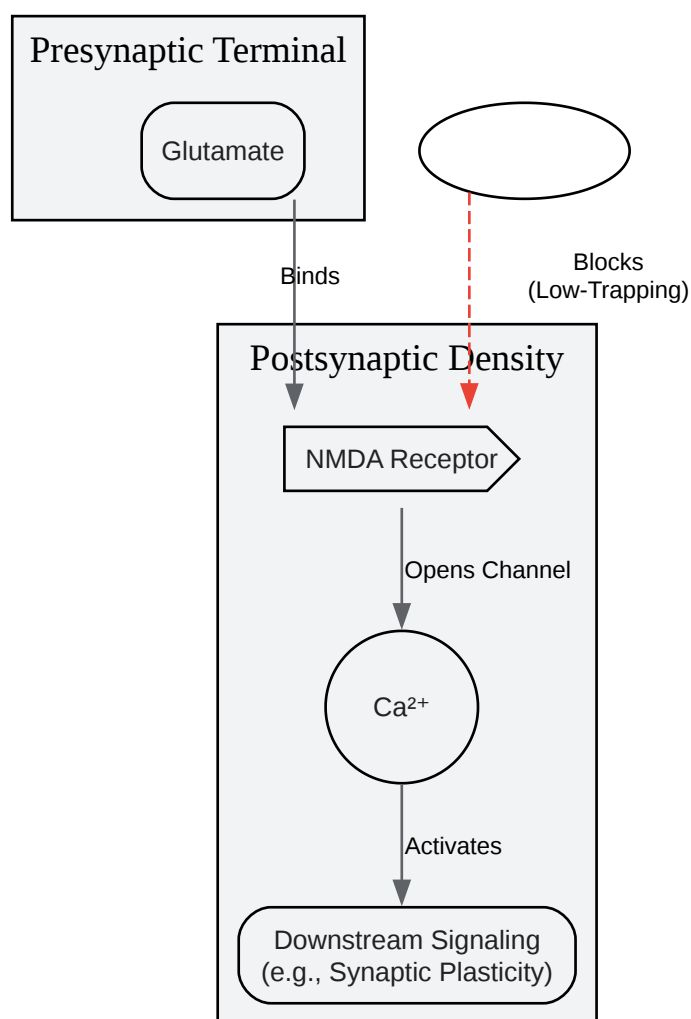
Lanicemine (formerly AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential therapeutic effects in major depressive disorder (MDD) and post-traumatic stress disorder (PTSD).[1][2][3] Unlike the more widely known NMDA receptor antagonist ketamine, **lanicemine** exhibits a distinct pharmacological profile characterized by a faster off-rate and a lower propensity to be trapped within the NMDA channel pore.[4][5] This "low-trapping" characteristic is hypothesized to contribute to its improved tolerability profile, with minimal psychotomimetic and dissociative side effects compared to ketamine.[1][4]

Electrophysiology and electroencephalography (EEG) are crucial tools for elucidating the neurophysiological effects of compounds like **lanicemine**. These techniques allow for the direct measurement of neuronal activity, from the level of single ion channels to large-scale brain networks. This document provides detailed application notes and protocols for the use of **lanicemine** in electrophysiological and EEG research, summarizing key quantitative data and outlining experimental methodologies based on published studies.

Mechanism of Action: A Low-Trapping NMDA Channel Blocker

Lanicemine acts as a non-selective, voltage-dependent antagonist of the NMDA receptor, binding to a site within the channel pore.[1][5][6] Its key distinguishing feature is its "low-trapping" nature. This means that it unbinds from the channel more readily when the channel closes, in contrast to high-trapping antagonists like ketamine which can become trapped inside the closed channel.[4] This property is thought to preserve physiological, use-dependent NMDA receptor function to a greater extent, potentially contributing to its different clinical profile.

Signaling Pathway



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Caption: **Lanicemine**'s mechanism as a low-trapping NMDA receptor antagonist.

Quantitative Data Summary

The following tables summarize key quantitative findings from electrophysiology and EEG studies involving **lanicemine**.

Table 1: In Vitro Electrophysiology & Binding Affinity

Parameter	Value	Species/System	Reference
NMDA Receptor Binding (Ki)	0.56-2.1 μ M	Not Specified	[5][6]
NMDA Receptor Blockade (IC50)	4-7 μ M	CHO cells	[6]
NMDA Receptor Blockade (IC50)	6.4 μ M	Xenopus oocytes	[6]
NMDA Channel Trapping	54%	Not Specified	[4]
Ketamine Channel Trapping	86%	Not Specified	[4]
NMDA Current Reduction (2 μ M Lanicemine)	Significant attenuation (median 51.63%)	Mouse prefrontal cortex slices	[7][8]

Table 2: Quantitative EEG (qEEG) Effects in Rodents

Parameter	Lanicemine Dose	Effect	Reference
Spontaneous Gamma-Band EEG	3, 10, 30 mg/kg (i.p.)	Dose-dependent elevations	[6]

Table 3: Quantitative EEG (qEEG) Effects in Humans

Parameter	Lanicemine Dose	Effect Compared to Placebo	Reference
Gamma-Band EEG	150 mg (i.v.)	Significant increase, indistinguishable from ketamine (0.5 mg/kg)	[4]
Prefrontal Theta-Cordance	150 mg (i.v.)	Significant reduction	[4]
Resting Gamma-Band EEG (PTSD patients)	100 mg (i.v.)	Increased probability of an increase during the first infusion	[2]

Experimental Protocols

Protocol 1: In Vitro Patch-Clamp Electrophysiology for NMDA Receptor Current Analysis

This protocol is adapted from studies investigating the effects of **lanicemine** on NMDA receptor-mediated synaptic currents in brain slices.[7][8]

Objective: To measure the effect of **lanicemine** on isolated NMDA receptor-mediated postsynaptic currents in pyramidal neurons of the medial prefrontal cortex (mPFC).

Materials:

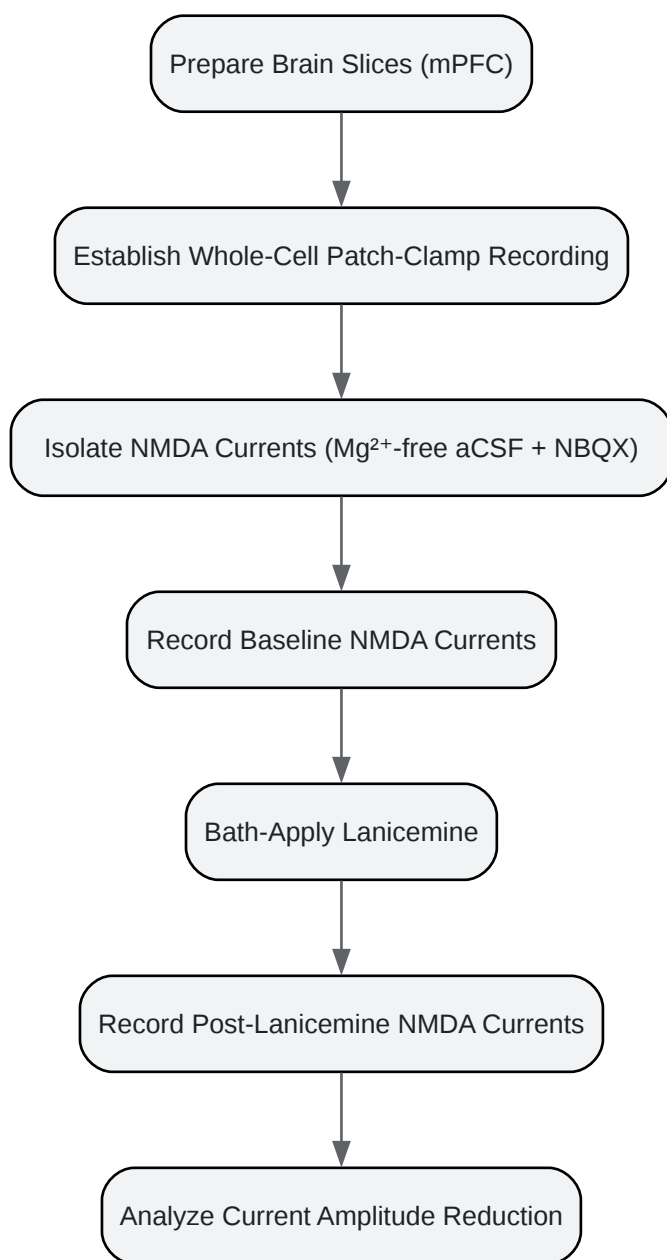
- **Lanicemine**
- Artificial cerebrospinal fluid (aCSF)
- Modified Mg^{2+} -free aCSF
- NBQX (AMPA/kainate receptor blocker)
- Borosilicate glass capillaries for patch pipettes
- Intracellular solution

- Vibratome or tissue chopper
- Upright microscope with IR-DIC optics
- Patch-clamp amplifier and data acquisition system (e.g., Multiclamp 700B, pClamp software)
- Concentric bipolar stimulating electrode

Procedure:

- Brain Slice Preparation:
 - Anesthetize and decapitate a rodent (e.g., mouse).
 - Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
 - Prepare coronal slices (e.g., 400 μm thick) containing the mPFC using a vibratome.
 - Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
- Recording Setup:
 - Transfer a slice to the recording chamber and continuously perfuse with warmed ($32 \pm 0.5^\circ\text{C}$), oxygenated, modified Mg^{2+} -free aCSF containing 5 μM NBQX to isolate NMDA currents.
 - Visualize layer II/III pyramidal neurons in the mPFC using IR-DIC microscopy.
 - Establish a whole-cell patch-clamp recording from a selected neuron using a borosilicate glass pipette filled with intracellular solution.
- Data Acquisition:
 - Voltage-clamp the neuron at a holding potential of -70 mV.
 - Place a stimulating electrode in layer V of the mPFC to evoke synaptic responses.
 - Adjust the stimulation intensity to elicit a stable NMDA current of approximately 100 pA.

- Record baseline NMDA currents for at least 10 minutes (stimulate every 30 seconds).
- Bath-apply **lanicemine** (e.g., 2 μ M) and continue recording for at least 10 minutes or until the effect plateaus.
- Data Analysis:
 - Measure the amplitude of the evoked NMDA currents.
 - Normalize the current amplitudes to the average baseline amplitude.
 - Compare the average current amplitude in the presence of **lanicemine** to the baseline to determine the percentage of inhibition.



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Caption: Workflow for patch-clamp analysis of **Lanicemine**'s effect on NMDA currents.

Protocol 2: Extracellular Field Potential Recording

This protocol is based on methodologies for recording evoked field potentials in cortical slices.

[\[7\]](#)[\[9\]](#)[\[10\]](#)

Objective: To assess the effect of **lanicemine** on synaptic transmission in the mPFC by recording extracellular field potentials.

Materials:

- **Lanicemine**
- aCSF
- Vibratome or tissue chopper
- Interface-type recording chamber
- Concentric bipolar stimulating electrode
- Glass micropipettes for recording
- Amplifier and data acquisition system (e.g., EXT 10-2F amplifier, Micro1401 interface, Signal 4 software)

Procedure:

- Brain Slice Preparation: As described in Protocol 1.
- Recording Setup:
 - Place a slice in an interface-type recording chamber, superfused with warmed ($32.0 \pm 0.5^{\circ}\text{C}$), oxygenated aCSF.
 - Position a concentric bipolar stimulating electrode in cortical layer V.
 - Place a recording electrode (glass micropipette filled with aCSF) in layers II/III of the mPFC.
- Data Acquisition:
 - Apply stimuli (e.g., 0.033 Hz frequency, 0.2 ms duration) using a constant-current stimulus isolation unit.

- Record baseline field potentials for a stable period.
- Introduce **lanicemine** into the perfusing aCSF at the desired concentration.
- Continue recording to observe the effects of the drug on the field potential components.
- Data Analysis:
 - Analyze the amplitude and slope of the different components of the evoked field potential (e.g., the NMDAR-mediated component if pharmacologically isolated).
 - Compare the parameters before and after **lanicemine** application.

Protocol 3: Quantitative EEG (qEEG) in Humans

This protocol is a generalized methodology based on clinical studies investigating the EEG effects of **lanicemine**.[\[1\]](#)[\[4\]](#)[\[11\]](#)

Objective: To measure the effect of intravenously administered **lanicemine** on resting-state EEG, particularly in the gamma frequency band.

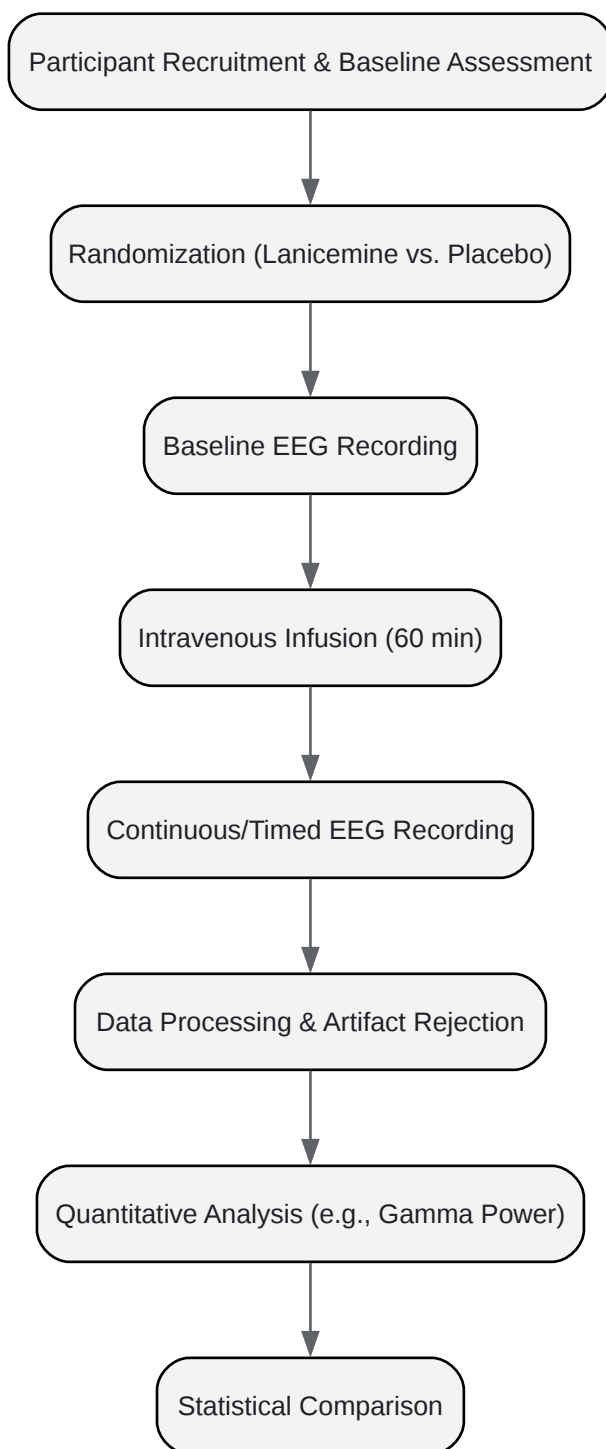
Materials:

- **Lanicemine** for intravenous infusion
- Placebo (e.g., 0.9% saline)
- EEG system with at least 28 scalp electrodes placed according to the international 10-20 system
- EEG recording and analysis software (e.g., NeuroExplorer)

Procedure:

- Participant Preparation:
 - Recruit healthy volunteers or a specific patient population (e.g., with MDD or PTSD).
 - Obtain informed consent.

- Ensure participants meet inclusion/exclusion criteria.
- Study Design:
 - Employ a randomized, double-blind, placebo-controlled, crossover design.
 - A sufficient washout period (e.g., ≥ 7 days) should be implemented between study periods.
- EEG Recording:
 - Place scalp electrodes according to the 10-20 system.
 - Record a baseline EEG before drug administration.
 - Administer **lanicemine** (e.g., 100 mg or 150 mg) or placebo via a 60-minute intravenous infusion.
 - Record EEG continuously or at specific time points during and after the infusion (e.g., 0.25, 1, 1.25, 3, and 8 hours after starting the infusion).
- Data Analysis:
 - Process the raw EEG data (e.g., artifact rejection, filtering).
 - Perform spectral analysis to compute the power spectral density across different frequency bands (e.g., delta, theta, alpha, beta, gamma).
 - Focus on changes in the gamma band (e.g., >40 Hz) as a key biomarker of NMDA receptor antagonist activity.
 - Derived EEG biomarkers, such as theta-cordance, may also be analyzed.
 - Statistically compare the EEG measures between the **lanicemine** and placebo conditions.



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Caption: Workflow for a human quantitative EEG (qEEG) study of **Lanicemine**.

Conclusion

Lanicemine's unique low-trapping mechanism at the NMDA receptor translates into a distinct neurophysiological profile compared to other antagonists like ketamine. The application of electrophysiology and EEG has been instrumental in characterizing these differences, particularly the robust gamma-band EEG signal that serves as a translational biomarker of target engagement without the pronounced psychotomimetic effects. The protocols and data presented here provide a framework for researchers to further investigate the neurobiological effects of **lanicemine** and similar compounds, aiding in the development of novel therapeutics for psychiatric disorders.

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